

Application Notes and Protocols for In Vitro Motility Assays of Myosin-VA

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Compound of Interest

Compound Name: *myosin-VA*

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Introduction

Myosin-VA is a member of the unconventional myosin family of molecular motors, which are responsible for transporting a variety of intracellular cargoes along actin filaments.[1] Unlike muscle myosin II, which functions in large ensembles to cause contraction, **myosin-VA** is a processive motor, meaning a single molecule can take multiple steps along an actin filament before detaching.[2][3] This processivity is crucial for its role in organelle and vesicle transport. [2] In vitro motility assays are powerful tools for dissecting the molecular mechanisms of **myosin-VA** and for screening potential therapeutic compounds that modulate its activity.[4] These assays allow for the direct observation and quantification of **myosin-VA**'s motor function in a controlled environment.

This document provides detailed protocols for performing in vitro motility assays with **myosin-VA**, including protein purification, assay setup, data acquisition, and analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be obtained from in vitro motility assays of **myosin-VA**, providing a baseline for experimental design and data interpretation.

Parameter	Typical Values for Myosin-VA	Experimental Assay	Significance
Velocity	0.2 - 0.8 $\mu\text{m/s}$	Sliding Filament Assay, Single-Molecule Motility Assay	Represents the rate of cargo transport. Can be affected by ATP concentration, ionic strength, and temperature.
Processivity (Run Length)	1 - 5 μm	Single-Molecule Motility Assay	Measures the distance a single myosin-VA molecule travels before detaching from actin. Reflects the efficiency of transport.
Step Size	~36 nm	Single-Molecule Motility Assay with high-resolution tracking (e.g., FIONA, MINFLUX)	Corresponds to the pseudo-repeat of the actin filament, indicating a hand-over-hand mechanism of movement. [2]
Dwell Time	Varies (inversely related to ATP concentration)	Single-Molecule Motility Assay	The time a myosin head remains attached to actin between steps. Provides insights into the kinetics of the ATPase cycle.

Actin-activated ATPase Activity (kcat)	5 - 20 s ⁻¹ per head	ATPase Assay	The maximum rate of ATP hydrolysis in the presence of saturating actin concentrations. Directly related to the motor's energy consumption.
Actin Affinity (K _m or K _{ATPase})	1 - 10 μM	ATPase Assay	The actin concentration at which the ATPase activity is half-maximal. Indicates the strength of the interaction between myosin-VA and actin.

Experimental Protocols

Purification of Myosin-VA

High-quality, active **myosin-VA** is essential for successful motility assays. **Myosin-VA** can be purified from native sources, such as chick brain, or expressed and purified from heterologous systems like insect cells.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Chick brains or Sf9 cells expressing recombinant **myosin-VA**
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT, protease inhibitors)
- ATP and Calmodulin
- Actin-Sepharose affinity column
- Gel filtration column

Protocol:

- Cell Lysis: Homogenize chick brains or lyse Sf9 cells in ice-cold Lysis Buffer.
- Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cellular debris.
- Affinity Chromatography: Load the supernatant onto an Actin-Sepharose column. Wash the column extensively to remove unbound proteins.
- Elution: Elute the **myosin-VA** from the column using a buffer containing ATP and calmodulin.
- Gel Filtration: Further purify the eluted protein by size-exclusion chromatography to separate **myosin-VA** from aggregates and smaller contaminants.
- Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE.
- Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Sliding Filament Motility Assay

In this assay, the movement of fluorescently labeled actin filaments over a surface coated with **myosin-VA** is observed.[8][9]

Materials:

- Purified **myosin-VA**
- Rhodamine-phalloidin labeled F-actin
- Flow cell (constructed from a microscope slide and coverslip)
- Blocking solution (e.g., Bovine Serum Albumin)
- Motility Buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP solution

- Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

Protocol:

- Flow Cell Preparation: Construct a flow cell and coat the coverslip surface with nitrocellulose. [\[10\]](#)
- Myosin Immobilization: Introduce a solution of **myosin-VA** into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the surface.
- Blocking: Wash the flow cell with blocking solution to prevent non-specific binding of actin filaments.
- Actin Introduction: Introduce fluorescently labeled F-actin into the flow cell.
- Initiation of Motility: Initiate movement by flowing in Motility Buffer containing ATP and an oxygen scavenging system.
- Data Acquisition: Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

Single-Molecule Motility Assay

This assay allows for the observation of individual **myosin-VA** molecules moving along immobilized actin filaments, enabling the measurement of processivity and step size. [\[11\]](#)[\[12\]](#)

Materials:

- Purified, fluorescently labeled **myosin-VA** (e.g., with a quantum dot or organic dye)
- Biotinylated F-actin
- Streptavidin-coated coverslip
- Total Internal Reflection Fluorescence (TIRF) microscope

Protocol:

- Flow Cell Preparation: Prepare a flow cell with a streptavidin-coated coverslip.
- Actin Immobilization: Introduce biotinylated F-actin into the flow cell and allow it to bind to the streptavidin-coated surface.
- Blocking: Wash with a blocking solution to passivate the surface.
- Myosin Introduction: Introduce a very dilute solution of fluorescently labeled **myosin-VA** in Motility Buffer containing ATP and an oxygen scavenging system.
- Data Acquisition: Use a TIRF microscope to visualize and track the movement of individual **myosin-VA** molecules along the actin filaments.

Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by **myosin-VA** in the presence of F-actin.[\[13\]](#)
[\[14\]](#)

Materials:

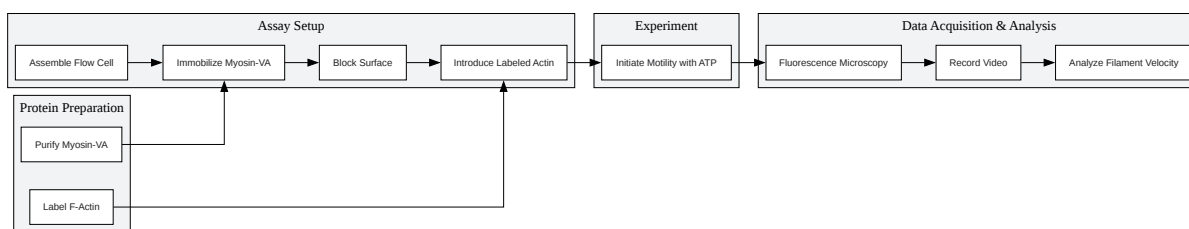
- Purified **myosin-VA**
- F-actin
- Reaction Buffer (similar to Motility Buffer)
- ATP (can be radiolabeled [γ - ^{32}P]ATP for a radioactive assay or unlabeled for a colorimetric/fluorometric assay)
- Phosphate detection reagent (for non-radioactive assays)

Protocol:

- Reaction Setup: Prepare a series of reactions containing a fixed concentration of **myosin-VA**, varying concentrations of F-actin, and Reaction Buffer.
- Initiation: Start the reaction by adding ATP.
- Time Course: At specific time points, stop the reaction (e.g., by adding a quenching solution).

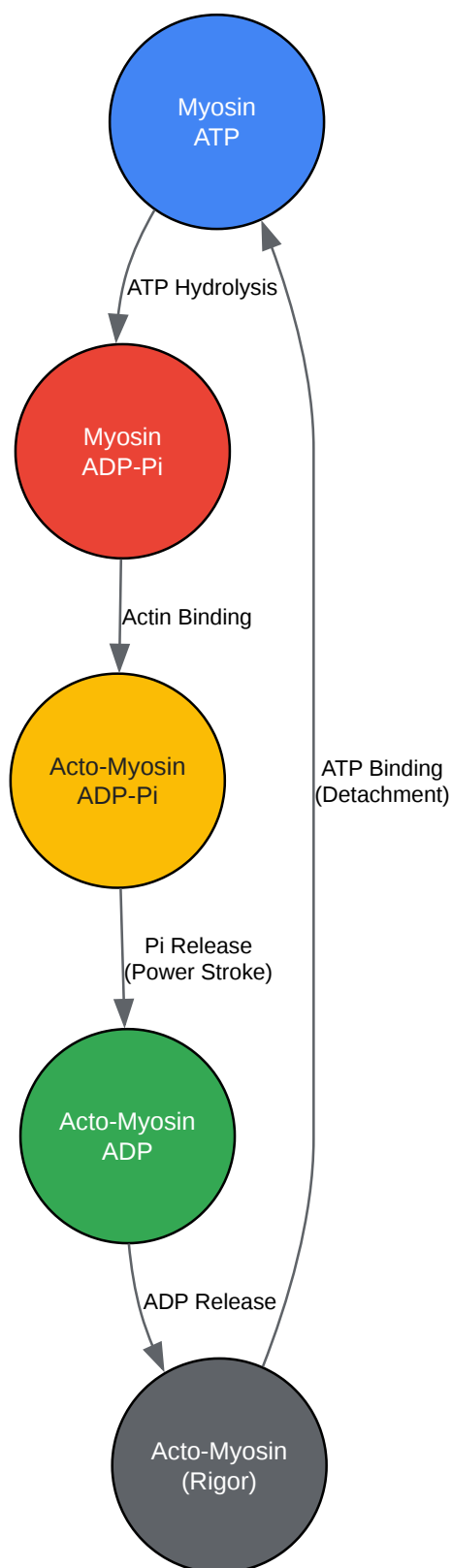
- **Phosphate Detection:** Measure the amount of inorganic phosphate released. For radioactive assays, this involves separating the radiolabeled phosphate from the unhydrolyzed ATP.[15] For colorimetric or fluorometric assays, a reagent that reacts with phosphate to produce a detectable signal is used.[16]
- **Data Analysis:** Plot the rate of ATP hydrolysis as a function of actin concentration and fit the data to the Michaelis-Menten equation to determine V_{max} (k_{cat}) and K_m (K_{ATPase}).

Visualizations



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Caption: Workflow for a sliding filament in vitro motility assay.



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Caption: The actin-**myosin-VA** ATPase and mechanochemical cycle.

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